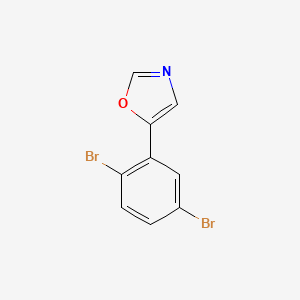

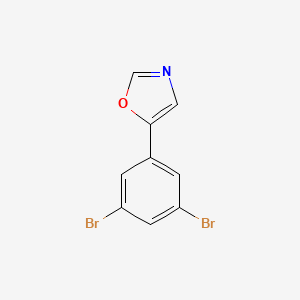

5-(3,5-dibromophenyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

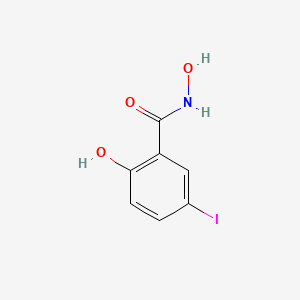

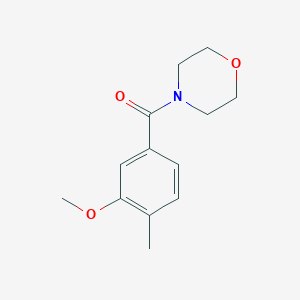

5-(3,5-dibromophenyl)oxazole is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H . This indicates that the molecule contains one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring .Chemical Reactions Analysis

Oxazole compounds, including this compound, are known for their diverse chemical reactions. For instance, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 . They can also react with various nucleophiles to form 5-aryloxazoles .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature for this compound is 2-8°C .Mecanismo De Acción

Target of Action

Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they interact with a variety of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a manner that depends on their substitution pattern

Biochemical Pathways

Oxazole derivatives are known to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .

Result of Action

Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(3,5-dibromophenyl)oxazole in laboratory experiments include its high reactivity and its availability. It is also relatively inexpensive and can be easily synthesized. The major limitation of using this compound in laboratory experiments is its toxicity. It can be hazardous to handle and should be handled with care.

Direcciones Futuras

Future research into 5-(3,5-dibromophenyl)oxazole should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further studies should be conducted to investigate its potential applications in various fields, such as organic synthesis, drug discovery, and materials science. Finally, further research should be conducted to assess its safety and toxicity.

Métodos De Síntesis

The synthesis of 5-(3,5-dibromophenyl)oxazole is a multi-step process. The first step involves the preparation of the starting material, 3,5-dibromoaniline, which is obtained by the reaction of 3,5-dibromobenzaldehyde with ammonia in the presence of a base. The second step involves the reaction of the starting material with ethyl acetoacetate in the presence of a base. This reaction yields this compound as the product.

Aplicaciones Científicas De Investigación

5-(3,5-dibromophenyl)oxazole has been used in numerous scientific research studies. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a photoinitiator for the polymerization of vinyl monomers. In addition, it has been used as a reagent in the synthesis of various organic compounds.

Safety and Hazards

The safety information for 5-(3,5-dibromophenyl)oxazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-(3,5-dibromophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIJILJRUSGBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.